

3-Chloro-5-(trifluoromethoxy)aniline physical properties

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 3-Chloro-5-(trifluoromethoxy)aniline |
| Cat. No.: | B180321 |

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An In-depth Technical Guide to the Physicochemical Properties of **3-Chloro-5-(trifluoromethoxy)aniline**

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **3-Chloro-5-(trifluoromethoxy)aniline** (CAS No: 151276-13-0). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data with practical insights into the characterization, handling, and application of this versatile chemical intermediate. The strategic incorporation of chloro and trifluoromethoxy substituents on the aniline scaffold imparts unique electronic and lipophilic characteristics, making it a valuable building block in the synthesis of complex bioactive molecules. This guide details self-validating experimental workflows for identity and purity confirmation, ensuring scientific integrity and reproducibility in research and development settings.

Core Compound Identification and Molecular Structure

3-Chloro-5-(trifluoromethoxy)aniline is an aromatic amine distinguished by the presence of a chlorine atom and a trifluoromethoxy group at the meta positions relative to the amino group. These substituents are critical in modulating the molecule's reactivity and physicochemical properties.

- IUPAC Name: **3-chloro-5-(trifluoromethoxy)aniline**[\[1\]](#)[\[2\]](#)
- CAS Number: 151276-13-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₅ClF₃NO[\[1\]](#)[\[2\]](#)
- Molecular Weight: 211.57 g/mol [\[1\]](#)[\[2\]](#)

Structural Informatics:

- SMILES:NC1=CC(OC(F)(F)F)=CC(Cl)=C1[\[1\]](#)
- InChI:InChI=1S/C7H5ClF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10,11)/h1-3H,12H2[\[2\]](#)
- InChIKey:LGCOAKFQLUXQAB-UHFFFAOYSA-N[\[2\]](#)

The diagram below illustrates the molecular structure, highlighting the key functional groups that dictate its chemical behavior. The electron-withdrawing nature of both the chlorine and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic substitution while influencing the nucleophilicity of the amine.

Caption: Molecular structure of **3-Chloro-5-(trifluoromethoxy)aniline**.

Physicochemical and Spectral Properties

The physical properties of a compound are paramount for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The trifluoromethoxy group, in particular, is known to significantly increase lipophilicity, a key parameter in drug design for improving membrane permeability.

Summary of Physical Data

| Property | Value | Source(s) |
|--------------------------------|---|---|
| Molecular Weight | 211.57 g/mol | [1] [2] |
| Exact Mass | 211.001176 Da | [2] |
| Appearance | Data not consistently available; typically an oil or low-melting solid. | |
| Storage Temperature | 0-8 °C recommended | [1] |
| Topological Polar Surface Area | 35.3 Å ² | [2] |

Spectral Characterization Data

Spectroscopic analysis is the cornerstone of chemical identification and quality control. The unique electronic environment created by the substituents results in a distinct spectral fingerprint.

- **Infrared (IR) Spectroscopy:** The IR spectrum provides information about the functional groups present. For this aniline derivative, characteristic peaks are expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, C-Cl stretching, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group. A vapor phase IR spectrum is available for reference.[\[2\]](#)[\[3\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons will appear as complex multiplets in the aromatic region, with their chemical shifts influenced by the deshielding effects of the chlorine and trifluoromethoxy groups. The amine (-NH₂) protons typically appear as a broad singlet.
 - **¹³C NMR:** The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will be significantly affected, and its signal can be identified by the characteristic quartet splitting due to coupling with the three fluorine atoms.

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern will show a prominent molecular ion peak (M^+) at m/z corresponding to 211.57. A characteristic isotopic pattern ($M+2$ peak) at approximately one-third the intensity of the M^+ peak will be observed due to the presence of the ^{37}Cl isotope, confirming the presence of a single chlorine atom.

Safety, Handling, and Reactivity Profile

Understanding the hazard profile and chemical stability is non-negotiable for safe laboratory practice. As a substituted aniline, this compound should be handled with appropriate care.

GHS Hazard Identification

Based on available data for this class of compounds, **3-Chloro-5-(trifluoromethoxy)aniline** is classified with the following hazards:

- H302: Harmful if swallowed[2]
- H312: Harmful in contact with skin[2]
- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]
- H332: Harmful if inhaled[2]

Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. All handling of solids or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 0-8 °C to maintain long-term stability.[1] Keep away from strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Contaminated containers should be treated as hazardous waste.

Role in Drug Discovery and Chemical Synthesis

Substituted anilines are foundational building blocks in medicinal chemistry. The specific combination of chloro and trifluoromethoxy groups in this molecule offers a strategic advantage in drug design.

- **Modulation of Physicochemical Properties:** The trifluoromethoxy ($-\text{OCF}_3$) group is a well-established bioisostere of a methoxy group but with profoundly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[4]
- **Synthetic Handle:** The primary amine group serves as a versatile nucleophile and a key reactive site for constructing more complex molecular architectures. It readily participates in reactions such as amide bond formation, reductive amination, and the synthesis of heterocyclic systems, which are prevalent in many pharmaceutical agents.[5]

Experimental Workflow: Identity and Purity Verification

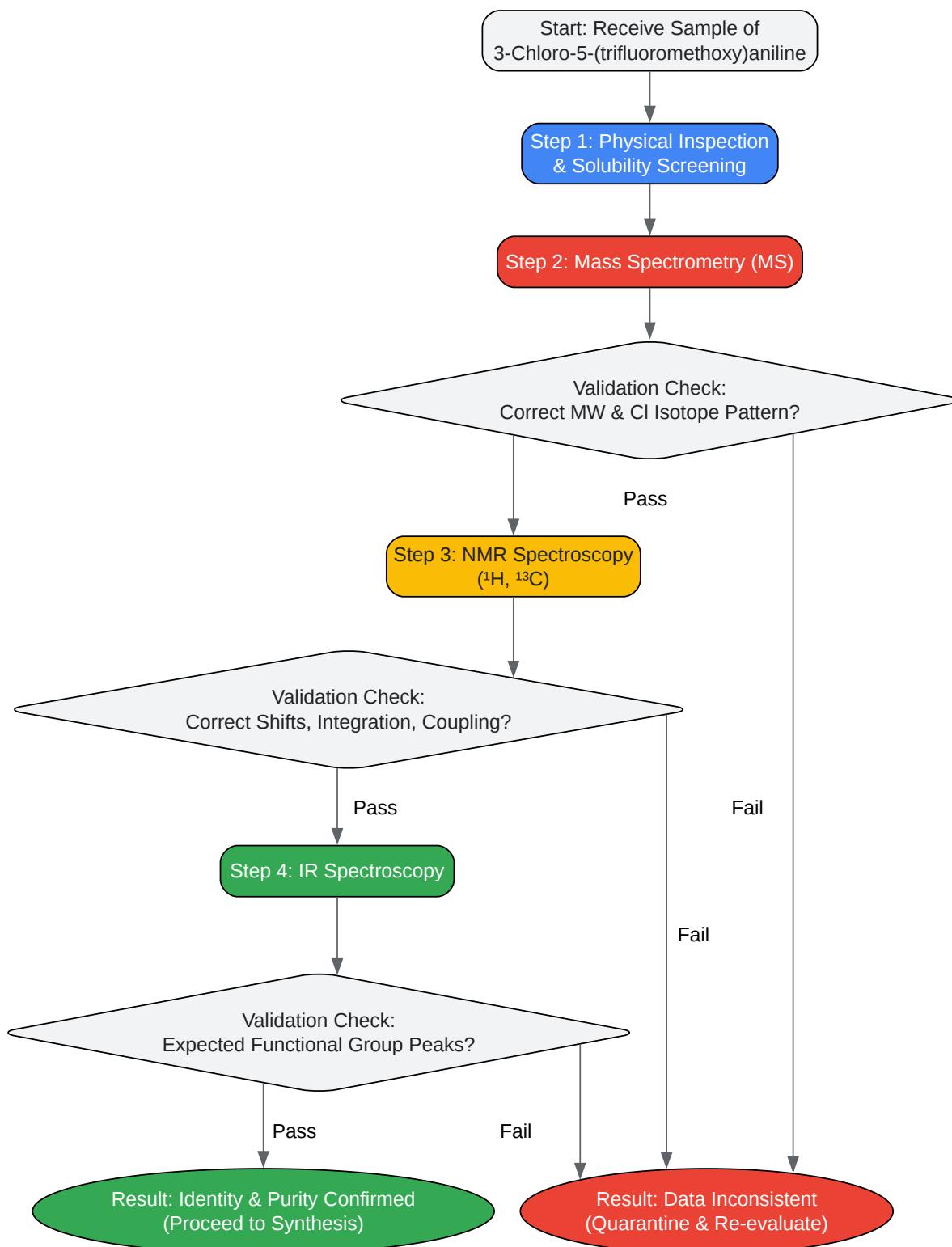
To ensure the trustworthiness of experimental results, a robust, self-validating workflow for confirming the identity and purity of a starting material like **3-Chloro-5-(trifluoromethoxy)aniline** is essential. The following protocol outlines a standard procedure.

Step-by-Step Characterization Protocol

- **Physical Inspection & Solubility Test:**
 - Visually inspect the sample for expected appearance and homogeneity.
 - Perform small-scale solubility tests in common NMR solvents (e.g., CDCl_3 , DMSO-d_6) to select the appropriate solvent for analysis and subsequent reactions.
- **Mass Spectrometric Analysis:**
 - Prepare a dilute solution of the sample.
 - Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or GC-MS).

- Validation Check: Confirm the presence of the molecular ion peak at the expected m/z and the characteristic M/M+2 isotopic pattern for chlorine.
- NMR Spectroscopic Analysis:
 - Prepare an NMR sample using the predetermined deuterated solvent.
 - Acquire ^1H NMR and ^{13}C NMR spectra.
 - Validation Check: Analyze the chemical shifts, integration values (for ^1H), and coupling patterns. The data must be consistent with the expected structure. The presence of the -OCF₃ group should be evident in the ^{13}C spectrum.
- Infrared Spectroscopic Analysis:
 - Acquire an IR spectrum of the neat sample (if liquid) or as a KBr pellet/nujol mull (if solid).
 - Validation Check: Confirm the presence of characteristic absorption bands for N-H, C-F, C-O, and C-Cl bonds.
- Data Synthesis and Final Confirmation:
 - Integrate all spectral data. Each technique provides a piece of the structural puzzle, and together they should unequivocally confirm the identity and indicate the purity of **3-Chloro-5-(trifluoromethoxy)aniline**.
 - Compare acquired data against reference spectra or literature values where available.[\[3\]](#)

The logical flow of this multi-technique approach ensures a high degree of confidence in the material's integrity before its use in critical synthetic applications.

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Sources

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